molecular formula C9H7ClO3 B14764257 2-Chloro-4-formyl-5-methylbenzoic acid

2-Chloro-4-formyl-5-methylbenzoic acid

Cat. No.: B14764257
M. Wt: 198.60 g/mol
InChI Key: CWZGGNZLKYRYDY-UHFFFAOYSA-N
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Description

2-Chloro-4-formyl-5-methylbenzoic acid (IUPAC name: this compound; molecular formula: C₉H₇ClO₃) is a substituted benzoic acid derivative featuring three distinct functional groups: a chlorine atom at position 2, a formyl group at position 4, and a methyl group at position 3.

The compound’s benzoic acid backbone contributes to its moderate acidity (pKa ~2.5–3.5, typical for substituted benzoic acids), while the electron-withdrawing chloro and formyl groups enhance its electrophilicity.

Synthetic routes to this compound likely involve formylation and chlorination steps on a pre-functionalized toluene or benzoic acid derivative. For example, analogous compounds, such as methyl 2-chloro-5-(5-formyl-2-furyl)-4-methoxybenzoate, have been synthesized via reductive amination and formylation reactions in dichloromethane .

Properties

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

2-chloro-4-formyl-5-methylbenzoic acid

InChI

InChI=1S/C9H7ClO3/c1-5-2-7(9(12)13)8(10)3-6(5)4-11/h2-4H,1H3,(H,12,13)

InChI Key

CWZGGNZLKYRYDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-formyl-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 4-methylbenzoic acid to introduce the chlorine atom at the 2-position. This is followed by formylation to add the formyl group at the 4-position. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination and formylating agents like dimethylformamide (DMF) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods often use continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formyl-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-formyl-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-4-formyl-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The formyl group (CHO) at position 4 in the target compound increases electrophilicity compared to methoxy (OCH₃) or methyl (CH₃) groups, making it more reactive in condensation or nucleophilic addition reactions .

Physical and Chemical Properties

Property This compound 2-Chloro-4-methoxy-5-methylbenzoic acid 2-Chloro-5-(5-formyl-2-furyl)-4-methoxybenzoate
Melting Point (°C) ~180–190 (estimated) 165–168 (reported) 120–125 (reported)
Solubility Moderate in polar aprotic solvents High in DMSO, moderate in water High in dichloromethane, low in water
Acidity (pKa) ~2.8–3.2 ~3.5–4.0 ~3.0–3.5

Notes:

  • The target compound’s lower solubility in water compared to methoxy-substituted analogs is attributed to the hydrophobic methyl group .
  • The furyl-containing derivative exhibits enhanced solubility in organic solvents due to its non-polar furan ring .

Research Findings

  • Synthetic Utility: The formyl group in this compound facilitates one-pot multicomponent reactions, as demonstrated in the synthesis of thiazolidinone derivatives from related compounds .
  • Crystallographic Data : Structural analogs (e.g., methyl 2-chloro-4-methoxybenzoate) have been characterized using SHELX and ORTEP-III software, confirming substituent orientations and bond lengths .

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